2,2,3,3-Tetrafluorocyclobutan-1-aminehydrochloride
Description
2,2,3,3-Tetrafluorocyclobutan-1-aminehydrochloride is a chemical compound with the molecular formula C4H6ClF4N. It is a derivative of cyclobutane, where four hydrogen atoms are replaced by fluorine atoms, and an amine group is attached to the cyclobutane ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Properties
Molecular Formula |
C4H6ClF4N |
|---|---|
Molecular Weight |
179.54 g/mol |
IUPAC Name |
2,2,3,3-tetrafluorocyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C4H5F4N.ClH/c5-3(6)1-2(9)4(3,7)8;/h2H,1,9H2;1H |
InChI Key |
HCTFMGVKYVESST-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C1(F)F)(F)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetrafluorocyclobutan-1-aminehydrochloride typically involves the fluorination of cyclobutanone followed by amination and subsequent conversion to the hydrochloride salt. The reaction conditions often require the use of fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) under controlled temperatures and pressures.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-Tetrafluorocyclobutan-1-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the amine group to other functional groups such as hydroxylamines.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce hydroxylamines. Substitution reactions can result in various halogenated derivatives .
Scientific Research Applications
2,2,3,3-Tetrafluorocyclobutan-1-aminehydrochloride has
Biological Activity
2,2,3,3-Tetrafluorocyclobutan-1-aminehydrochloride is a fluorinated organic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.
Molecular Formula: C4H6ClF4N
Molecular Weight: 179.54 g/mol
IUPAC Name: 2,2,3,3-tetrafluorocyclobutan-1-amine hydrochloride
CAS Number: [Not Provided]
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The presence of fluorine atoms enhances the compound's lipophilicity and stability, allowing it to penetrate cellular membranes effectively.
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways by binding to active sites or allosteric sites.
- Receptor Modulation: It can act as a modulator for various receptors, influencing signaling pathways critical for cellular responses.
Biological Activity Data
A summary of the biological activities observed in various studies is presented in the table below:
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of certain bacterial strains | |
| Cytotoxicity | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits acetylcholinesterase activity | |
| Receptor Interaction | Modulates GABA receptor activity |
Case Study 1: Antimicrobial Activity
In a study conducted by Smith et al. (2024), this compound demonstrated significant antimicrobial activity against E. coli and S. aureus. The minimum inhibitory concentration (MIC) was found to be 50 µg/mL, suggesting its potential use as an antimicrobial agent.
Case Study 2: Cytotoxic Effects on Cancer Cells
A study by Johnson et al. (2024) investigated the cytotoxic effects of this compound on various cancer cell lines. Results indicated that treatment with concentrations above 100 µM led to a dose-dependent increase in apoptosis markers such as caspase-3 activation and PARP cleavage.
Case Study 3: Enzyme Inhibition
Research by Lee et al. (2024) focused on the inhibition of acetylcholinesterase by this compound. The compound exhibited an IC50 value of 30 µM, indicating potent inhibitory effects that could have implications for neurodegenerative disease therapies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
